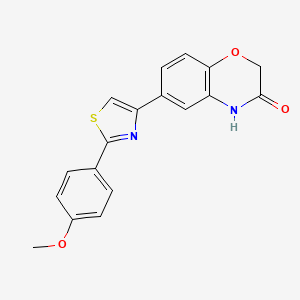
Phenylphosphonothioic acid O-(2-chloro-4-nitrophenyl) O-ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 3-chlorobenzo[b]thiophene-2-carboxylic acid can be prepared by reacting benzo[b]thiophene with chlorobenzene. The specific method involves reacting benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product .
Industrial Production Methods: The industrial production of 3-chlorobenzo[b]thiophene-2-carboxylic acid typically involves large-scale synthesis using the same reaction conditions as mentioned above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions: 3-chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-chlorobenzo[b]thiophene-2-carboxylic acid may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
3-chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and pathways, particularly those involving sulfur-containing compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
作用機序
The mechanism of action of 3-chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. It may also interact with biological molecules, influencing various biochemical processes.
類似化合物との比較
3-chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
- 3-bromobenzo[b]thiophene-2-carboxylic acid
- 3-iodobenzo[b]thiophene-2-carboxylic acid
- 3-fluorobenzo[b]thiophene-2-carboxylic acid
These compounds share similar chemical structures but differ in the halogen atom attached to the benzothiophene ring. The unique properties of 3-chlorobenzo[b]thiophene-2-carboxylic acid, such as its reactivity and solubility, make it distinct from its analogs.
特性
CAS番号 |
92189-92-9 |
|---|---|
分子式 |
C14H13ClNO4PS |
分子量 |
357.7 g/mol |
IUPAC名 |
(2-chloro-4-nitrophenoxy)-ethoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H13ClNO4PS/c1-2-19-21(22,12-6-4-3-5-7-12)20-14-9-8-11(16(17)18)10-13(14)15/h3-10H,2H2,1H3 |
InChIキー |
SZQJTSWENROASU-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


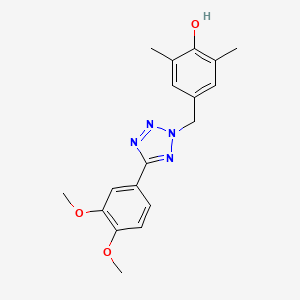


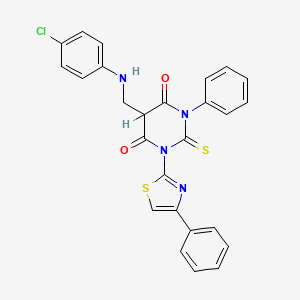
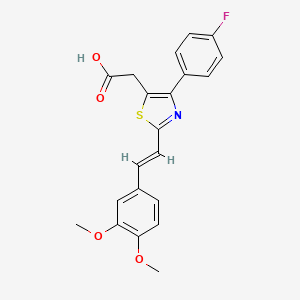
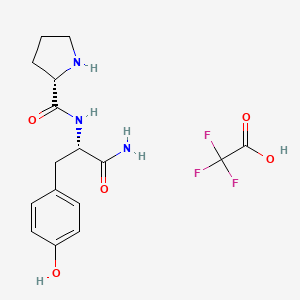
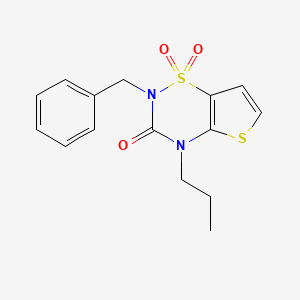

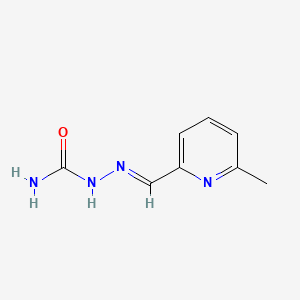

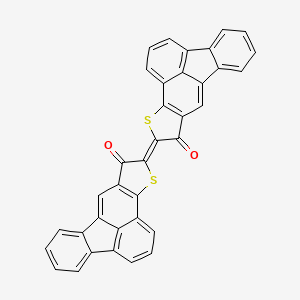
![2-[Bis(2-hydroxyethyl)amino]ethanol;guanidine;octadecanoic acid](/img/structure/B12726813.png)

